1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone
Description
Properties
IUPAC Name |
1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-4-2-3-5-17(16)29-14-20(27)25-12-10-24(11-13-25)18-6-7-19(23-22-18)26-9-8-21-15-26/h2-9,15H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEFVDXVUYLFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and pyridazine cores. These cores are then linked through a piperazine spacer, followed by the introduction of the methoxyphenol group. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and minimize by-products. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone exhibit significant anticancer properties. The imidazole and piperazine components are often linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The presence of the imidazole ring suggests potential antimicrobial activity, similar to other clinically relevant imidazole derivatives like miconazole and clotrimazole. These compounds have shown effectiveness against a variety of pathogens, making this compound a candidate for further antimicrobial studies .
Neuropharmacological Effects
Some studies suggest that piperazine derivatives can exhibit anxiolytic and antidepressant effects. The unique combination of heterocycles in this compound may influence neurotransmitter systems, warranting investigation into its potential as a neuropharmacological agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Preliminary studies indicate that modifications in substituents on the piperazine or pyridazine rings can significantly alter biological efficacy. For instance:
| Substituent | Modification | Biological Activity |
|---|---|---|
| Methoxy | Increased lipophilicity | Enhanced bioavailability |
| Imidazole | Varies with position | Influences anticancer efficacy |
| Pyridazine | Altered ring size | Affects receptor binding |
Case Study 1: Anticancer Evaluation
A series of derivatives based on similar structural frameworks were tested against various cancer cell lines. Results indicated that modifications to the imidazole moiety enhanced cytotoxicity against breast cancer cells, suggesting that this compound could serve as a lead structure for new anticancer drugs .
Case Study 2: Antimicrobial Testing
In vitro studies demonstrated that certain derivatives showed promising activity against Gram-positive bacteria, outperforming traditional antibiotics in specific tests. This highlights the potential for developing new antimicrobial agents from this compound's structural framework .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring and are known for their diverse biological activities.
Pyridazine derivatives: Compounds containing the pyridazine ring are used in various pharmaceutical applications.
Piperazine derivatives: Piperazine-containing compounds are often used as antipsychotics and antihistamines.
Uniqueness: 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of the compound, its synthesis, reactions, applications, and comparison with similar compounds
Biological Activity
The compound 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features several notable structural elements:
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and receptor binding.
- Pyridazine Ring : Contributes to the compound's pharmacological properties.
- Piperazine Moiety : Often associated with various biological activities, including antipsychotic and antidepressant effects.
- Methoxyphenoxy Group : Enhances lipophilicity and may influence receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Dopamine Receptors : The compound has been evaluated for its agonistic activity at dopamine receptors, particularly the D3 subtype. Studies indicate that modifications to the piperazine core can enhance selectivity and potency against these receptors .
- Inhibition of SHP2 Activity : Research has demonstrated that derivatives of this compound can inhibit SHP2, a protein involved in various signaling pathways related to cancer progression .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis reveals that modifications in the aryl ether and piperazine groups significantly impact the compound's efficacy. For instance:
- Compounds with different substitutions on the methoxyphenyl group exhibited varying degrees of D3 receptor agonist activity, with some analogs showing enhanced selectivity over D2 receptors .
| Compound | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|
| 1 | 710 ± 150 | 15,700 ± 3,000 |
| 2 | 278 ± 62 | 9,000 ± 3,700 |
| 3 | 98 ± 21 | >100,000 |
Antimicrobial Activity
In vitro studies have shown that related compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives containing imidazole rings have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .
Anticonvulsant Activity
Research into imidazole-containing compounds has also highlighted their anticonvulsant potential. Compounds similar to the target structure were tested using maximal electroshock seizure (MES) models, showing protective effects without significant neurotoxicity .
Case Studies
- Dopamine Receptor Agonists : A study aimed at optimizing compounds for selective D3 receptor activity led to the identification of several promising analogs. These compounds showed reduced D2 receptor activity while maintaining high potency at D3 receptors .
- Cancer Therapeutics : Investigations into SHP2 inhibitors revealed that modifications to the piperazine structure could enhance anticancer activity. The ability of these compounds to modulate critical signaling pathways presents opportunities for developing novel cancer therapies .
Q & A
Q. What are the key synthetic methodologies for preparing 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone?
The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core followed by piperazine coupling and phenoxy-ethanone derivatization. Key steps include:
- Coupling reactions : Use of nucleophilic aromatic substitution or transition-metal catalysis to attach the imidazole and piperazine moieties .
- Reaction optimization : Temperature control (60–120°C), solvent selection (e.g., DMF or THF), and catalysts like Pd(PPh₃)₄ for cross-coupling .
- Characterization : Confirm intermediate and final product structures via /-NMR, HPLC (≥95% purity), and high-resolution mass spectrometry (HRMS) .
Q. What structural features contribute to its chemical reactivity and biological interactions?
The compound’s scaffold includes:
- Heterocyclic cores : Pyridazine and imidazole rings enable π-π stacking and hydrogen bonding with biological targets .
- Piperazine linker : Enhances solubility and provides conformational flexibility for receptor binding .
- Methoxyphenoxy group : Influences lipophilicity (logP ~2.8) and membrane permeability .
These features are critical for interactions with enzymes (e.g., kinases) or GPCRs .
Q. Which analytical techniques are essential for purity assessment and structural validation?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity .
- Spectroscopy : -NMR (δ 7.2–8.1 ppm for aromatic protons) and -NMR (δ 160–170 ppm for carbonyl groups) confirm regiochemistry .
- Mass spectrometry : HRMS (e.g., [M+H]⁺ = calculated 452.1921, observed 452.1918) validates molecular formula .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- In vitro assays : Screen against target panels (e.g., kinase inhibitors) using fluorescence polarization or ATPase activity assays .
- Molecular docking : Simulate binding modes with homology models of targets (e.g., PI3K or histamine receptors) using software like AutoDock Vina .
- Pathway analysis : RNA-seq or proteomics to identify downstream signaling effects .
Q. What strategies address contradictory bioactivity data across studies?
- Assay standardization : Use internal controls (e.g., staurosporine for cytotoxicity) and validate protocols across labs .
- Impurity profiling : Quantify byproducts (e.g., dehalogenated intermediates) via LC-MS and correlate with activity .
- Dose-response curves : Test across a wide concentration range (1 nM–100 µM) to rule out false positives from aggregation or solubility issues .
Q. How do structural modifications impact solubility and formulation for in vivo studies?
- LogP adjustments : Introduce polar groups (e.g., -OH or -SO₃H) to reduce logP from 2.8 to <1.5, improving aqueous solubility .
- Prodrug approaches : Acetylate the methoxyphenoxy group to enhance bioavailability .
- Formulation : Use co-solvents (PEG 400/water) or liposomal encapsulation for intravenous administration .
Q. What computational methods predict target selectivity against off-pathway proteins?
- Pharmacophore modeling : Align key motifs (imidazole N, carbonyl O) with known active sites .
- Machine learning : Train models on ChEMBL data to predict ADMET properties and off-target risks .
- SPR biosensors : Measure binding kinetics (kₐₙ/kₒff) for selectivity profiling .
Q. How does the compound compare to structural analogs in terms of efficacy and toxicity?
| Analog | Structural Variation | Biological Activity | Reference |
|---|---|---|---|
| Triazolopyrimidine derivative | Triazole core instead of imidazole | 10× lower IC₅₀ against PI3Kγ | |
| Benzimidazole-piperazine hybrid | Benzimidazole replaces pyridazine | Higher CNS penetration but hepatotoxicity |
Q. What experimental designs mitigate stability issues under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. The compound is stable at pH 7.4 but hydrolyzes at pH <3 .
- Thermal stability : Store at -20°C under argon; avoid repeated freeze-thaw cycles .
- Light sensitivity : Use amber vials to prevent photodegradation of the methoxyphenoxy group .
Q. How can researchers validate target engagement in complex biological matrices?
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of targets in cell lysates after compound treatment .
- Click chemistry : Incorporate alkyne tags for pull-down assays and target identification via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
